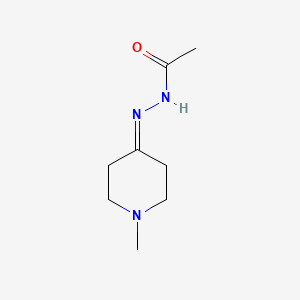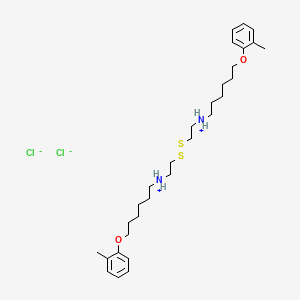
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride is a chemical compound with the molecular formula C30H50Cl2N2O2S2 and a molecular weight of 605.7662 . This compound is characterized by the presence of disulfide bonds and tolyloxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride typically involves the formation of disulfide bonds and the incorporation of tolyloxy groups. One common synthetic route involves the reaction of 2-((6-(o-tolyloxy)hexyl)amino)ethyl)thiol with a suitable oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing disulfide bonds and tolyloxy groups.
Biology: The compound is used in studies involving disulfide bond formation and reduction, which are important in protein folding and stability.
Wirkmechanismus
The mechanism of action of Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride involves the formation and reduction of disulfide bonds. These bonds play a crucial role in the stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, which can affect the protein’s structure and activity .
Vergleich Mit ähnlichen Verbindungen
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride can be compared with other disulfide-containing compounds such as:
Cystine: A naturally occurring amino acid that contains a disulfide bond.
Glutathione disulfide: An oxidized form of glutathione that contains a disulfide bond.
Dithiothreitol (DTT): A reducing agent that contains two thiol groups and can form disulfide bonds.
The uniqueness of this compound lies in its specific structure, which includes tolyloxy groups that can undergo unique chemical reactions and interactions .
Eigenschaften
CAS-Nummer |
38920-80-8 |
|---|---|
Molekularformel |
C30H50Cl2N2O2S2 |
Molekulargewicht |
605.8 g/mol |
IUPAC-Name |
6-(2-methylphenoxy)hexyl-[2-[2-[6-(2-methylphenoxy)hexylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C30H48N2O2S2.2ClH/c1-27-15-7-9-17-29(27)33-23-13-5-3-11-19-31-21-25-35-36-26-22-32-20-12-4-6-14-24-34-30-18-10-8-16-28(30)2;;/h7-10,15-18,31-32H,3-6,11-14,19-26H2,1-2H3;2*1H |
InChI-Schlüssel |
IOWSLMRRCJUHCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCCCCCC[NH2+]CCSSCC[NH2+]CCCCCCOC2=CC=CC=C2C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


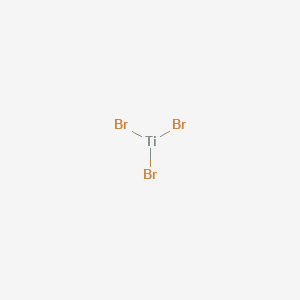
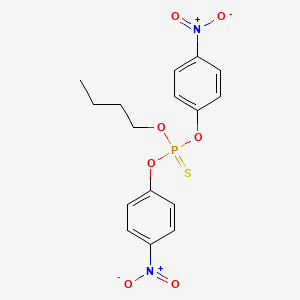
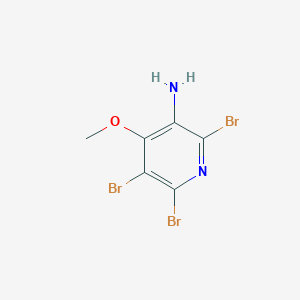
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
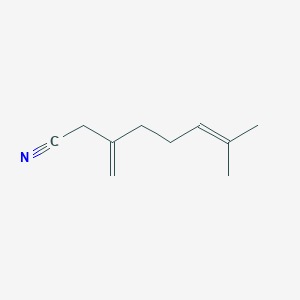
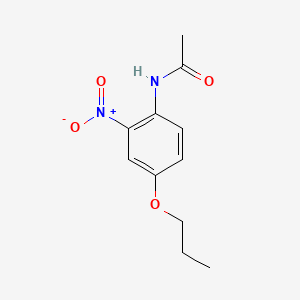

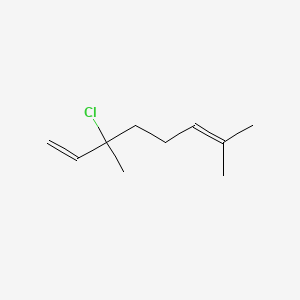
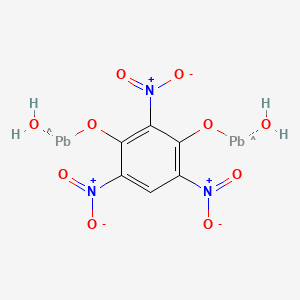
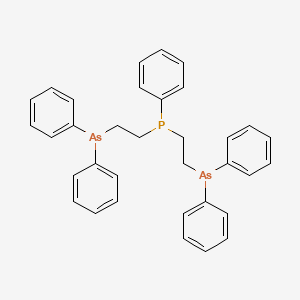
![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
